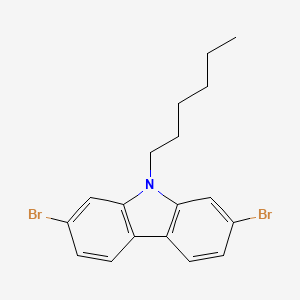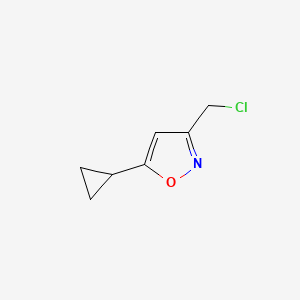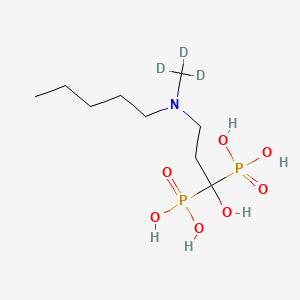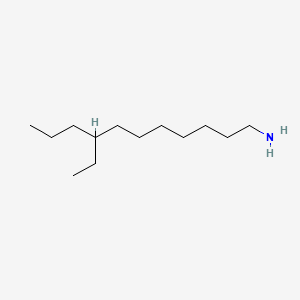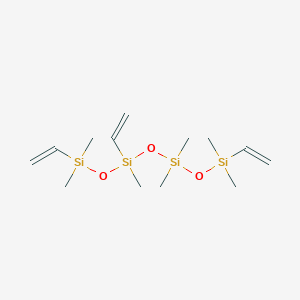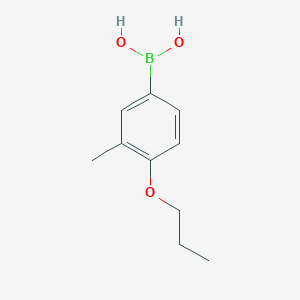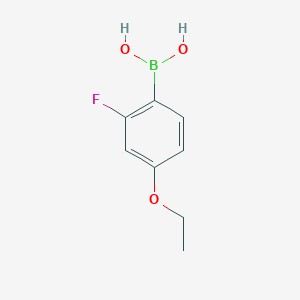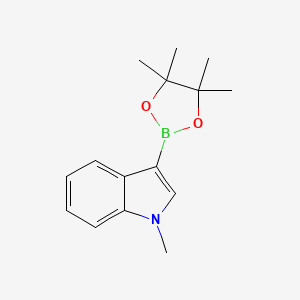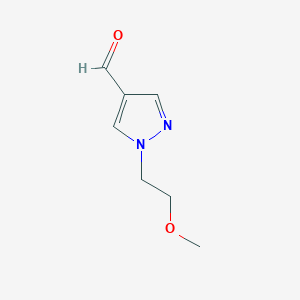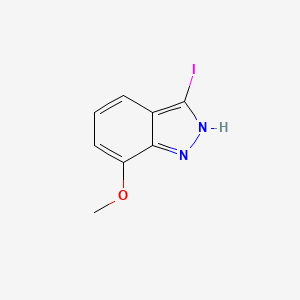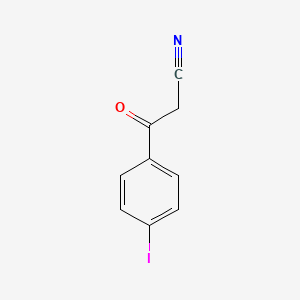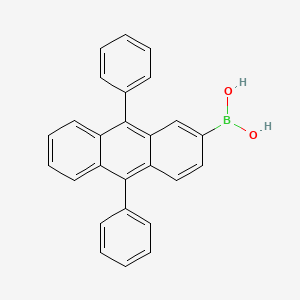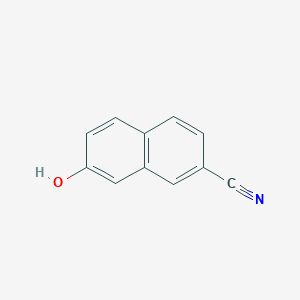
7-Hydroxy-2-naphthonitrile
概要
説明
7-Hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C11H7NO . It has an average mass of 169.179 Da and a monoisotopic mass of 169.052765 Da .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon made up of two fused benzene rings . Attached to this structure is a hydroxy group (OH) at the 7th position and a nitrile group (CN) at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxy-2-naphthonitrile are not available, nitriles in general can undergo several types of reactions. These include hydrolysis, reduction to primary amines, and reaction with Grignard reagents .Physical And Chemical Properties Analysis
7-Hydroxy-2-naphthonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 383.1±15.0 °C at 760 mmHg, and a flash point of 185.5±20.4 °C . It has a molar refractivity of 50.4±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 131.5±5.0 cm3 .科学的研究の応用
Photoreactions of Aromatic Compounds
7-Hydroxy-2-naphthonitrile is involved in photochemical reactions, notably with alkyl vinyl ethers, yielding cycloadducts and cyclobutenes. These reactions are significant in the study of aromatic compound behaviors under photochemical conditions, offering insights into reaction mechanisms and product yields (Mizuno, Pac, & Sakurai, 1975).
Synthesis and Characterization in Solar Cells
This compound has also been used in the synthesis of novel tetra-substituted naphthalocyanines with hydroxy and carboxylate substituents. These compounds have been evaluated in dye-sensitised photoelectrochemical solar cells, highlighting its potential in renewable energy technologies (Li et al., 2002).
Synthesis of Biologically Important Compounds
7-Hydroxy-2-naphthonitrile is also utilized in the synthesis of biologically important compounds. These include 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which have been screened for antibacterial and antifungal activity (Nagaraja et al., 2006).
Organic Light Emitting Diodes (OLEDs)
The compound is instrumental in synthesizing organotin compounds derived from Schiff bases. These are used in organic light-emitting diodes (OLEDs), contributing to the advancement of display and lighting technologies (García-López et al., 2014).
Fluorescent Sensing of Anions
It plays a role in developing fluorescent sensors for anions, where a substantial red-shifted fluorescence emission is observed upon anion addition. This application is significant in chemical sensing and analysis (Zhang, Guo, Wu, & Jiang, 2003).
Corrosion Inhibition Studies
7-Hydroxy-2-naphthonitrile derivatives have been studied for their corrosion inhibition efficiencies on mild steel in acidic environments. This research is crucial for materials science, particularly in understanding and preventing corrosion in industrial applications (Singh et al., 2016).
特性
IUPAC Name |
7-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPHZSDBOVNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623774 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-naphthonitrile | |
CAS RN |
130200-58-7 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
